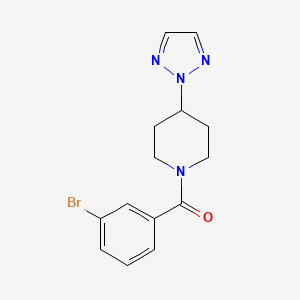
(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(3-bromophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(3-bromophenyl)methanone, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. TAK-659 has been shown to have potent anti-tumor activity in preclinical studies and has the potential to be a promising therapeutic agent for the treatment of cancer.
Aplicaciones Científicas De Investigación
Triazole Derivatives in Drug Development
Triazole derivatives have been extensively studied for their therapeutic potential. They exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. This makes them valuable scaffolds for the development of new pharmaceuticals (Ferreira et al., 2013). The structural versatility of triazoles allows for the synthesis of compounds with targeted biological activity, highlighting their importance in medicinal chemistry and drug design.
Environmental Applications
In addition to their biomedical significance, triazoles have applications in environmental science, particularly in the degradation of pollutants. Certain triazole derivatives have been utilized as redox mediators in enzymatic treatments to enhance the degradation efficiency of recalcitrant compounds in wastewater (Husain & Husain, 2007). This application underscores the potential of triazole derivatives in environmental remediation and pollution control.
Chemical Synthesis and Green Chemistry
Triazoles are also pivotal in green chemistry, where their synthesis via the Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction represents an eco-friendly approach to producing these compounds. The CuAAC reaction, known as a "click chemistry" reaction, is highly efficient, selective, and yields products with minimal byproducts, making it an environmentally friendly synthetic route (Souza et al., 2019). The development of new, sustainable methods for the synthesis of triazoles aligns with the principles of green chemistry, emphasizing the reduction of hazardous substances in the environment.
Propiedades
IUPAC Name |
(3-bromophenyl)-[4-(triazol-2-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN4O/c15-12-3-1-2-11(10-12)14(20)18-8-4-13(5-9-18)19-16-6-7-17-19/h1-3,6-7,10,13H,4-5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLNCZGUNHIRSKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2N=CC=N2)C(=O)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(3-bromophenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,5-dimethoxyphenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2913775.png)
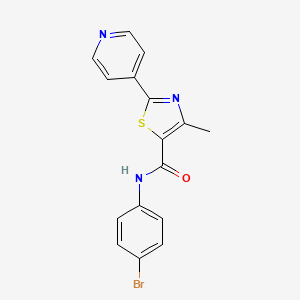
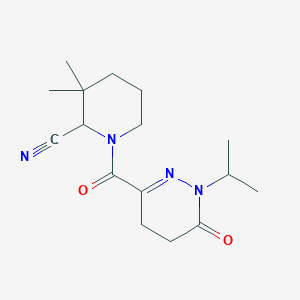
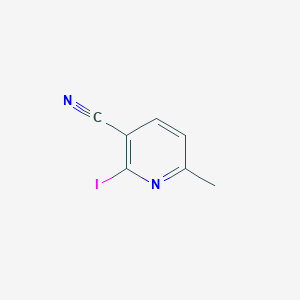
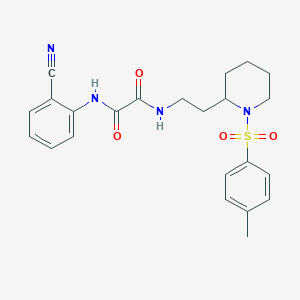

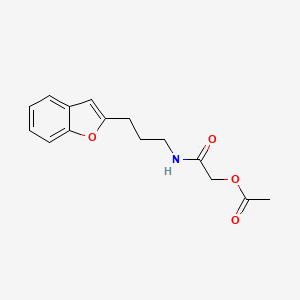
![N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-{[methyl(tetrahydrofuran-2-ylmethyl)amino]sulfonyl}benzamide](/img/structure/B2913788.png)
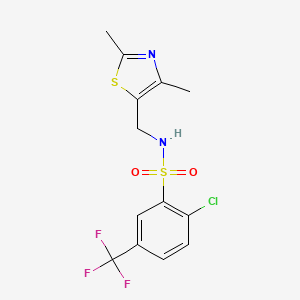
![N-[cyano(2,3-dichlorophenyl)methyl]-2-(methylsulfamoyl)acetamide](/img/structure/B2913790.png)
![7-(furan-2-ylmethyl)-6-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2913791.png)
![2-methyl-3-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}aniline](/img/structure/B2913792.png)

![8-(3-((2,4-dimethoxyphenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2913794.png)